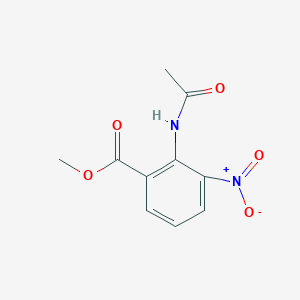

Methyl 2-acetamido-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2-acetamido-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-9-7(10(14)17-2)4-3-5-8(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFRWNCHBPVTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382014 | |

| Record name | METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95067-27-9 | |

| Record name | METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-ACETYL-3-NITROANTHRANILATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 2-acetamido-3-nitrobenzoate (CAS Number: 95067-27-9), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, safety protocols, and potential applications, offering field-proven insights into its utility.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring a methyl ester, an acetamido group, and a nitro group. This trifunctional arrangement makes it a versatile intermediate for constructing more complex molecular architectures, particularly within pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, compiled from various chemical suppliers.[1][2]

| Property | Value | Source |

| CAS Number | 95067-27-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][2] |

| Molecular Weight | 238.20 g/mol | [1][2][3] |

| IUPAC Name | methyl 2-(acetylamino)-3-nitrobenzoate | [1] |

| Melting Point | 121-122 °C | [2][3] |

| Boiling Point | 451.3 °C at 760 mmHg | [2] |

| Density | 1.382 g/cm³ | [2] |

| Appearance | White to Light Yellow Powder/Crystal | Inferred from analogs |

| Solubility | Expected to be soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol. Low solubility in water. | Inferred from analogs |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a two-step process starting from 3-nitrophthalic acid. The strategy involves the initial formation of its precursor, Methyl 2-amino-3-nitrobenzoate, followed by a selective N-acetylation.

Step 1: Synthesis of the Precursor, Methyl 2-amino-3-nitrobenzoate

The precursor is synthesized from 3-nitrophthalic acid. This process involves a mono-esterification followed by a Curtius rearrangement, which efficiently converts a carboxylic acid group into a primary amine.[4] This multi-stage, one-pot synthesis provides the key amino-substituted intermediate required for the final step.

Step 2: N-Acetylation to Yield this compound

The final product is obtained by the acetylation of the primary amine of Methyl 2-amino-3-nitrobenzoate. While a specific protocol for this exact substrate is not widely published, a standard and reliable method can be adapted from the N-acylation of structurally similar anilines, such as methyl 2-amino-5-bromobenzoate.

This protocol is an adapted procedure based on established methods for similar substrates.

Materials:

-

Methyl 2-amino-3-nitrobenzoate

-

Dichloromethane (DCM), anhydrous

-

Acetyl chloride or Acetic Anhydride

-

A mild base (e.g., Pyridine or Triethylamine)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 2-amino-3-nitrobenzoate (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add a mild base such as pyridine (1.2 equivalents) to the solution and stir.

-

Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirring solution. The choice of acetyl chloride is deliberate; its high reactivity allows the reaction to proceed efficiently at low temperatures, minimizing potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The pyridine base serves to neutralize the HCl byproduct generated, driving the reaction to completion.

Spectroscopic Characterization (Predicted)

As direct experimental spectra for this compound are not available in public databases, this section provides a predicted analysis based on the known spectra of its structural analogs, including various nitrobenzoate esters. This predictive analysis is a crucial tool for researchers to verify the successful synthesis of the target compound.

¹H NMR Spectroscopy (Predicted)

(Based on analysis of analogs like methyl 3-nitrobenzoate)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet | 1H | -NH- | Amide proton, typically broad and downfield. |

| ~8.0 - 8.4 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the nitro group. |

| ~7.6 - 7.9 | Triplet | 1H | Ar-H | Aromatic proton para to the nitro group. |

| ~7.3 - 7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the ester. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methyl ester protons. |

| ~2.2 | Singlet | 3H | -COCH₃ | Acetyl group methyl protons. |

¹³C NMR Spectroscopy (Predicted)

(Based on analysis of analogs like methyl 3-nitrobenzoate)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Amide) | Carbonyl carbon of the acetamido group. |

| ~165 | C=O (Ester) | Carbonyl carbon of the methyl ester. |

| ~148 | Ar-C-NO₂ | Aromatic carbon bearing the nitro group, deshielded. |

| ~135 - 140 | Ar-C-NH | Aromatic carbon bearing the acetamido group. |

| ~125 - 135 | Ar-CH | Aromatic methine carbons. |

| ~120 - 125 | Ar-C-COOCH₃ | Aromatic carbon bearing the ester group. |

| ~53 | -OCH₃ | Methyl ester carbon. |

| ~25 | -COCH₃ | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Amide N-H stretch |

| ~3100 - 3000 | C-H | Aromatic C-H stretch |

| ~1735 | C=O | Ester carbonyl stretch |

| ~1680 | C=O | Amide I band |

| ~1530 | N-O | Asymmetric NO₂ stretch |

| ~1350 | N-O | Symmetric NO₂ stretch |

| ~1280 | C-O | Ester C-O stretch |

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block. The three distinct functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.

Sources

Methyl 2-acetamido-3-nitrobenzoate chemical properties

An In-Depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate: Properties, Synthesis, and Applications

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique arrangement of an acetamido, a nitro, and a methyl ester group on a benzene ring makes it a valuable and versatile intermediate for the synthesis of complex heterocyclic structures and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a proposed, detailed protocol for its laboratory synthesis, an analysis of its core reactivity, and a discussion of its potential applications in research and drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into leveraging this compound for advanced organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 95067-27-9, is a key synthetic building block.[1][2] The strategic placement of its functional groups dictates its physical properties and chemical behavior. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl and nitro oxygens) influences its melting point and solubility characteristics.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 95067-27-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [3][5] |

| Molecular Weight | 238.20 g/mol | [3][5] |

| Melting Point | 121-122 °C | [5] |

| Storage | Room temperature, sealed, dry environment |[5] |

Spectroscopic Profile: A Predictive Analysis

While dedicated, published spectra for this compound are not widely available, a robust spectroscopic profile can be predicted based on the well-established principles of NMR, IR, and MS analysis for its constituent functional groups. This predictive approach is crucial for researchers to validate the synthesis and purity of the compound in a laboratory setting.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present.[6] The spectrum of this molecule would be characterized by several strong, distinct absorption bands.

Table 2: Predicted IR Absorption Bands

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Rationale & Notes |

|---|---|---|---|

| Amide | N-H stretch | 3350-3250 | A sharp to medium peak, indicative of the secondary amide. |

| Aromatic C-H | C-H stretch | 3100-3000 | Weaker absorptions characteristic of sp² C-H bonds. |

| Aliphatic C-H | C-H stretch | 3000-2850 | Absorptions from the methyl groups of the ester and acetyl moieties. |

| Ester Carbonyl | C=O stretch | ~1730 | A strong, sharp peak. Its position is influenced by conjugation with the aromatic ring. |

| Amide Carbonyl | C=O stretch (Amide I) | ~1680 | A strong, sharp peak, typically at a lower wavenumber than the ester due to resonance. |

| Nitro Group | N=O asymmetric stretch | 1550-1530 | A very strong and characteristic absorption. |

| Nitro Group | N=O symmetric stretch | 1355-1315 | A strong absorption, confirming the presence of the nitro group.[6] |

| Amide N-H Bend | N-H bend (Amide II) | 1550-1510 | A medium to strong band, may overlap with the nitro stretch. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR would provide a clear map of the electronic environment of the hydrogen atoms, confirming the substitution pattern and the presence of all key components. The aromatic region would be particularly informative due to the deshielding effects of the nitro and carbonyl groups.

-

Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm range. The specific coupling patterns (doublets, triplets) would confirm the 1,2,3-substitution pattern.

-

Amide Proton (1H): A broad singlet, typically in the δ 8.0-9.5 ppm range, whose chemical shift can be concentration and solvent dependent.

-

Ester Methyl Protons (3H): A sharp singlet expected around δ 3.9 ppm.

-

Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.2 ppm.

Synthesis and Purification: A Practical Workflow

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The most logical and efficient laboratory-scale synthesis of this compound involves the direct acetylation of its precursor, Methyl 2-amino-3-nitrobenzoate.

Proposed Synthetic Pathway

This pathway leverages a common and high-yielding reaction. The amine precursor is readily available, making this a practical choice for most laboratory settings.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes rationale, and the final validation confirms the identity and purity of the product.

Objective: To synthesize this compound via acetylation of Methyl 2-amino-3-nitrobenzoate.

Materials:

-

Methyl 2-amino-3-nitrobenzoate (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic amount, or as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (reaction solvent)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol and Deionized Water (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent like DCM. Add a catalytic amount of pyridine.

-

Causality: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Causality: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup and ensuring maximum yield.

-

-

Aqueous Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.

-

Causality: Each wash is designed to remove specific impurities. The acid wash removes the basic catalyst, while the base wash removes acidic byproducts, leading to a cleaner crude product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is an effective technique for purifying crystalline solids. The chosen solvent system (ethanol/water) ensures the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are removed during hot filtration.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Validation:

-

Determine the melting point of the dried crystals. A sharp melting point close to the literature value (121-122 °C) indicates high purity.[5]

-

Acquire ¹H NMR and IR spectra and compare them against the predicted profiles (Section 2) to confirm the chemical structure.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be manipulated selectively to build molecular complexity.

Caption: Key reactivity pathways of this compound.

-

Reduction of the Nitro Group: This is arguably the most powerful transformation. The nitro group can be selectively reduced to an amine using various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). The resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

-

Hydrolysis of the Ester and Amide: Standard saponification conditions (e.g., NaOH in aqueous methanol) will hydrolyze the methyl ester to a carboxylate. More forcing acidic or basic conditions would be required to hydrolyze the more stable amide bond. This differential reactivity allows for selective manipulation.

-

Applications in Drug Discovery: Its primary role is as an intermediate. After reduction of the nitro group, the resulting diamine can be cyclized with various electrophiles to generate libraries of heterocyclic compounds for screening. It is used in research to develop novel compounds with potential antimicrobial, anti-inflammatory, or antioxidant properties.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to its Safety Data Sheet, the compound presents a specific health hazard.

-

GHS Classification: Acute toxicity, Oral (Category 4).[1]

-

Hazard Statement: H302 - Harmful if swallowed.[1]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible yet powerful intermediate. The strategic arrangement of its functional groups provides chemists with multiple handles for selective chemical transformations, paving the way for the construction of novel and complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is a key asset in the quest to design and synthesize the next generation of therapeutic agents.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Benchchem (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.

- MilliporeSigma (2025). Safety Data Sheet.

- Fisher Scientific (2024). Safety Data Sheet.

- Chemsrc (n.d.). This compound | CAS#:95067-27-9.

- Guidechem (n.d.). METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE (CAS No. 95067-27-9) SDS.

- AuteK (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.

- National Institutes of Health (n.d.). Methyl 2-methyl-3-nitrobenzoate. PubChem.

- Lab-Chemicals.Com (n.d.). This compound.

- Thermo Fisher Scientific (2010). Safety Data Sheet.

- Sigma-Aldrich (2022). Safety Data Sheet.

- Fisher Scientific (2011). Safety Data Sheet.

- MySkinRecipes (n.d.). This compound.

- Google Patents (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Sigma-Aldrich (n.d.). Methyl 2-methyl-3-nitrobenzoate 97%.

- BOC Sciences (n.d.). The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development.

- Sciencing (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.

- Quora (2016). What is the synthesis of methyl 3-nitrobenzoate?.

- Organic Syntheses (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Matrix Fine Chemicals (n.d.). This compound | CAS 95067-27-9.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-acetamido-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring an acetamido group, a nitro group, and a methyl ester on a benzene ring, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the nitration of Methyl 2-acetamidobenzoate. This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.

The Chemistry Behind the Synthesis

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring: the acetamido (-NHCOCH₃) group and the methyl ester (-COOCH₃) group. The acetamido group is an activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.[3][4][5] Conversely, the methyl ester group is a deactivating, meta- directing group.

In the case of Methyl 2-acetamidobenzoate, the powerful ortho-, para- directing effect of the acetamido group dominates. This directs the incoming nitro group to the positions ortho and para to it. Due to steric hindrance from the adjacent methyl ester group, the major product is the one where nitration occurs at the position para to the acetamido group, which corresponds to the 3-position relative to the methyl ester, yielding this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[2][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration |

| Methyl 2-acetamidobenzoate | C₁₀H₁₁NO₃ | 193.19 | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Crushed Ice | H₂O | 18.02 | - |

| Ethanol | C₂H₅OH | 46.07 | 95% or absolute |

| Deionized Water | H₂O | 18.02 | - |

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a flask, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 10 °C during the addition. This mixture contains the active nitronium ion.

-

-

Nitration Reaction:

-

In a separate flask, dissolve a known quantity of Methyl 2-acetamidobenzoate in a minimal amount of concentrated sulfuric acid.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly, add the prepared cold nitrating mixture dropwise to the solution of Methyl 2-acetamidobenzoate. It is crucial to maintain the reaction temperature between 0-10 °C to minimize side reactions.[7][8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation of the Crude Product:

-

Pour the reaction mixture slowly and carefully onto a beaker containing a large amount of crushed ice with constant stirring.

-

The crude this compound will precipitate out as a solid.

-

Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water to remove any residual acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dissolve the crude solid in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR to confirm its structure and purity.

-

Visualizing the Process

Reaction Mechanism

Caption: The two-stage mechanism of nitration.

Experimental Workflow

Caption: A streamlined workflow for the synthesis.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict safety protocols.

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[9] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Exothermic Reaction: The nitration reaction is highly exothermic.[6] It is critical to control the temperature by slow, dropwise addition of the nitrating mixture and efficient cooling with an ice bath. A runaway reaction can lead to a dangerous increase in temperature and pressure.

-

Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate) available.

Conclusion

The synthesis of this compound via electrophilic nitration is a well-established and reliable method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary framework for researchers and scientists to confidently undertake this important chemical transformation.

References

- Brainly. (2023, May 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in...

- Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Google Patents. (1969). Nitration of 4-acetamidobenzoic acid.

- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.

- Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.

- Chemistry LibreTexts. (2015, January 7). Directing Effects.

- Khan Academy. (n.d.). Nitration.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. brainly.com [brainly.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgsyn.org [orgsyn.org]

- 7. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-acetamido-3-nitrobenzoate

Introduction: The Significance of Substituted Nitrobenzoates

Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The precise arrangement of the acetamido, nitro, and methyl ester groups on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity. The acetamido group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions. The nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the aromatic ring, impacting its reactivity and potential as a synthetic intermediate. The methyl ester provides a site for further chemical modification.

The Elucidation Workflow: A Multi-Faceted Approach

The definitive confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a combination of spectroscopic and spectrometric methods is employed, each providing a unique piece of the structural puzzle. The logical flow of this process is crucial for an efficient and accurate elucidation.

Caption: A logical workflow for the synthesis and structural elucidation of a novel organic compound.

Part 1: Synthesis and Purification

A plausible synthetic route to this compound begins with the commercially available methyl 2-amino-3-nitrobenzoate. The acetylation of the primary amine with acetic anhydride or acetyl chloride would yield the target compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-amino-3-nitrobenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. A catalytic amount of a strong acid, like sulfuric acid, may be added to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The solid is collected by vacuum filtration and washed with cold water to remove any remaining acid and unreacted acetic anhydride.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Part 2: Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS): Determining the Molecular Formula

Causality of Choice: Mass spectrometry is the first port of call for determining the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Expected Data: The molecular formula for this compound is C10H10N2O5.[1] The expected monoisotopic mass would be approximately 238.0590 g/mol .

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) at m/z = 238 would be observed. The fragmentation pattern would be dictated by the functional groups present. Key expected fragments would include:

-

Loss of a methoxy radical (•OCH3): [M - 31]+, resulting in a peak at m/z = 207.

-

Loss of the acetyl group (CH3CO): [M - 43]+, leading to a peak at m/z = 195.

-

Loss of the nitro group (NO2): [M - 46]+, giving a peak at m/z = 192.

-

Loss of the entire ester group (COOCH3): [M - 59]+, resulting in a peak at m/z = 179.

These fragmentation patterns are characteristic of aromatic esters and nitro compounds.[2]

| Predicted Fragment | Mass Loss (Da) | Predicted m/z |

| [M]+ | 0 | 238 |

| [M - •OCH3]+ | 31 | 207 |

| [M - CH3CO]+ | 43 | 195 |

| [M - NO2]+ | 46 | 192 |

| [M - COOCH3]+ | 59 | 179 |

| Table 1: Predicted key fragments in the EI mass spectrum of this compound. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Data: The IR spectrum will provide clear evidence for the key functional groups in this compound.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl stretches are expected. The ester carbonyl (C=O) will absorb strongly in the range of 1720-1740 cm⁻¹. The amide carbonyl (C=O) will appear at a lower frequency, typically between 1650-1680 cm⁻¹.

-

N-O Stretches: The nitro group will exhibit two strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[3][4][5]

-

C-O Stretch: The C-O stretch of the ester will be visible in the 1200-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300-3500 |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Ester | C=O stretch | 1720-1740 |

| Amide | C=O stretch (Amide I) | 1650-1680 |

| Nitro | Asymmetric N-O stretch | 1520-1560 |

| Nitro | Symmetric N-O stretch | 1340-1380 |

| Ester | C-O stretch | 1200-1300 |

| Table 2: Predicted characteristic IR absorption frequencies for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality of Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques are then used to piece together the complete molecular structure.[6][7][8]

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton.

-

Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the nitro and ester groups, and the electron-donating nature of the acetamido group, their chemical shifts will be spread out. We can predict a doublet of doublets or a triplet for the proton at C5, and two other distinct signals for the protons at C4 and C6.

-

Amide Proton: The N-H proton will likely appear as a broad singlet, typically in the range of δ 8.0-9.5 ppm, and its chemical shift can be concentration and solvent dependent.

-

Methyl Protons: Two sharp singlets are expected in the upfield region. The methyl ester protons (O-CH₃) will likely resonate around δ 3.9-4.0 ppm. The acetamido methyl protons (N-CO-CH₃) will appear further upfield, likely in the δ 2.1-2.3 ppm range.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C4, C5, C6) | 7.5 - 8.5 | Multiplets | 3H |

| Amide N-H | 8.0 - 9.5 | Broad Singlet | 1H |

| Ester -OCH₃ | 3.9 - 4.0 | Singlet | 3H |

| Acetamido -CH₃ | 2.1 - 2.3 | Singlet | 3H |

| Table 3: Predicted ¹H NMR data for this compound. |

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Carbonyl Carbons: The ester and amide carbonyl carbons will be the most downfield signals, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the δ 120-150 ppm region. The carbons directly attached to the nitro group (C3) and the ester group (C1) will be significantly deshielded. The carbon attached to the acetamido group (C2) will also have a distinct chemical shift. The remaining aromatic carbons (C4, C5, C6) will have chemical shifts influenced by the surrounding substituents.

-

Methyl Carbons: The ester methyl carbon (O-CH₃) is expected around δ 52-55 ppm, while the acetamido methyl carbon (N-CO-CH₃) will be further upfield, around δ 20-25 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 165 - 170 |

| Amide C=O | 168 - 172 |

| Aromatic C-NO₂ (C3) | ~148 |

| Aromatic C-NHAc (C2) | ~140 |

| Aromatic C-COOR (C1) | ~130 |

| Aromatic C-H (C4, C5, C6) | 120 - 135 |

| Ester -OCH₃ | 52 - 55 |

| Acetamido -CH₃ | 20 - 25 |

| Table 4: Predicted ¹³C NMR chemical shifts for this compound. |

To finalize the structure, 2D NMR experiments are indispensable.

Caption: Predicted key 2D NMR correlations for this compound.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the adjacent aromatic protons (H4-H5 and H5-H6).

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the signals of H4, H5, and H6 to their respective carbon atoms (C4, C5, and C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. We would expect to see long-range correlations (over 2-3 bonds) that confirm the placement of the substituents. For example, the protons of the ester methyl group should show a correlation to the ester carbonyl carbon and to C1 of the aromatic ring. The amide N-H proton and the acetamido methyl protons should both show correlations to C2. The aromatic protons will show correlations to their neighboring carbons, confirming their positions relative to the substituted carbons.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this multi-technique analytical approach, a definitive and self-validating structural elucidation of this compound can be achieved. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of the key functional groups, and a suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, leading to a high degree of confidence in the final assigned structure. This guide serves as a robust framework for researchers and scientists in the field, enabling the confident characterization of this and other similarly substituted aromatic compounds.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information: General experimental procedures and spectral data.

- Scribd. (n.d.). Structural Elucidation.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Transtutors. (2024, September 21). IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for....

- Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- PubChem. (n.d.). Methyl 3-nitrobenzoate.

- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). 13C NMR Chemical Shifts.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 95067-27-9.

- Chegg. (2018, October 2). Solved 9. Consider the 'H NMR spectrum of methyl | Chegg.com.

- Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.

- Chegg. (2022, May 15). Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com.

- Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.

- Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- Hypha Discovery. (n.d.). Structure Elucidation by NMR.

- NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester.

- American Chemical Society. (n.d.). Synthesis of methyl m-nitrobenzoate from acetophenone in three steps.

- NovAliX. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.

- Google Patents. (n.d.). CN102924409A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chegg. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com.

- YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry.

Sources

- 1. This compound | CAS 95067-27-9 [matrix-fine-chemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (Solved) - IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... (1 Answer) | Transtutors [transtutors.com]

- 4. brainly.com [brainly.com]

- 5. sciencing.com [sciencing.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to Methyl 2-acetamido-3-nitrobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a unique trifunctionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its distinct substitution pattern, featuring a methyl ester, an acetamido group, and a nitro group in a sterically demanding ortho- and meta-relationship, offers a rich scaffold for the development of novel therapeutics and complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for laboratory and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is systematically identified by the following nomenclature and identifiers:

-

IUPAC Name: Methyl 2-(acetylamino)-3-nitrobenzoate

-

CAS Number: 95067-27-9

-

Molecular Formula: C₁₀H₁₀N₂O₅

-

Molecular Weight: 238.20 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 121-122 °C | MySkinRecipes |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Strategic Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The synthesis hinges on the strategic introduction of the acetamido and nitro groups, followed by esterification of the carboxylic acid.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, procedure based on well-established organic transformations.

Step 1: Acetylation of 2-Aminobenzoic Acid to 2-Acetamidobenzoic Acid

The initial step involves the protection of the amine functionality as an acetamide. This is a crucial step to control the regioselectivity of the subsequent nitration.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1 eq.) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamidobenzoic acid.

-

Step 2: Nitration of 2-Acetamidobenzoic Acid to 2-Acetamido-3-nitrobenzoic Acid

The electron-donating acetamido group directs the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid, the major product is expected to be the 3-nitro isomer.

-

Protocol:

-

In a flask cooled in an ice-salt bath, cautiously add 2-acetamidobenzoic acid (1 eq.) to concentrated sulfuric acid.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-acetamido-3-nitrobenzoic acid.

-

Step 3: Fischer Esterification of 2-Acetamido-3-nitrobenzoic Acid

The final step is the conversion of the carboxylic acid to its corresponding methyl ester.

-

Protocol:

-

Suspend 2-acetamido-3-nitrobenzoic acid (1 eq.) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Characterization

While a published, fully assigned spectrum for this compound is not available, its spectroscopic features can be reliably predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | Ar-H |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | t | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.2 | s | 3H | -COCH₃ |

| ~9.5-10.5 | br s | 1H | -NH |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | C=O (amide) |

| ~165-167 | C=O (ester) |

| ~145-148 | Ar-C-NO₂ |

| ~135-138 | Ar-C-NH |

| ~130-133 | Ar-CH |

| ~125-128 | Ar-CH |

| ~120-123 | Ar-CH |

| ~118-121 | Ar-C-COOCH₃ |

| ~52-54 | -OCH₃ |

| ~24-26 | -COCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1530 & ~1350 | Strong | N-O asymmetric & symmetric stretch (nitro) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1290 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 238.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound provides three distinct points for chemical modification, making it a valuable scaffold for creating libraries of compounds for drug discovery.

Caption: Key reactive sites and potential transformations of this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up pathways to a wide array of derivatives.

-

Hydrolysis of the Ester and Amide: Both the methyl ester and the acetamido group can be hydrolyzed under acidic or basic conditions to reveal the corresponding carboxylic acid and primary amine, respectively. This allows for modifications at these positions.

-

Potential Biological Activities: Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group in this compound makes it a candidate for investigation in these therapeutic areas. The acetamido group can also play a role in modulating the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis and characterization, laying the groundwork for its practical application in research and development. The strategic arrangement of its functional groups offers a unique platform for the design and synthesis of novel compounds with potential therapeutic value. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

A comprehensive list of citable references for the general chemical transformations discussed in this guide would be compiled here, drawing from authoritative sources in organic chemistry. Since a specific synthesis for the title compound was not found, references would pertain to analogous reactions.

An In-Depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Chemical Entity

Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound with the chemical formula C₁₀H₁₀N₂O₅.[1] As a niche molecule, it holds potential interest for researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring an acetamido group and a nitro group ortho and meta, respectively, to a methyl ester on a benzene ring, presents a unique electronic and steric environment. This arrangement makes it a potential precursor or building block for more complex heterocyclic systems or as a scaffold for developing novel bioactive agents. The strategic placement of the nitro group allows for its reduction to an amine, opening a pathway for a variety of subsequent chemical modifications.

This guide aims to provide a consolidated overview of the known physical properties of this compound, alongside a discussion on the practical and theoretical considerations for its handling and characterization. However, it is crucial to note that comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature. Much of the available information is confined to chemical supplier databases.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in a research and development setting. These properties dictate the conditions required for storage, handling, and reaction setups.

Identity and Structure

-

IUPAC Name: methyl 2-(acetylamino)-3-nitrobenzoate[1]

-

CAS Number: 95067-27-9[1]

-

Molecular Formula: C₁₀H₁₀N₂O₅[1]

-

Molecular Weight: 238.20 g/mol [1]

-

Canonical SMILES: COC(=O)C1=C(NC(C)=O)C=CC=C1[O-][1]

The structural arrangement of the functional groups is key to the molecule's reactivity. The electron-withdrawing nature of both the nitro group and the methyl ester will deactivate the aromatic ring towards electrophilic substitution, while the acetamido group is an activating, ortho-para directing group. The interplay of these electronic effects, combined with steric hindrance, will govern the outcomes of further chemical transformations.

Physicochemical Data

A summary of the available quantitative data is presented below. It is important to note the significant gaps in publicly available, experimentally verified data.

| Physical Property | Value | Source(s) |

| Melting Point | 120-122 °C | Vendor Data |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

The melting point of 120-122 °C suggests that this compound is a solid at room temperature. The lack of boiling point data is common for complex organic molecules that may decompose at elevated temperatures before boiling. Information regarding solubility is critical for experimental design, including choosing appropriate solvents for reactions, purification, and analytical characterization. While not explicitly documented, based on its structure, it is reasonable to predict moderate solubility in polar organic solvents like dichloromethane, ethyl acetate, and acetone, and poor solubility in water and nonpolar solvents like hexane.

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption peaks for this compound would include:

-

N-H Stretch (Amide): A peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl groups).

-

C=O Stretch (Ester and Amide): Two distinct carbonyl peaks would be expected. The ester carbonyl typically appears around 1730-1715 cm⁻¹, while the amide I band is usually found between 1680-1630 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong, characteristic peaks are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-O Stretch (Ester): Peaks in the region of 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the methyl protons of the acetamido group, and the methyl protons of the ester. The aromatic protons would likely appear as complex multiplets in the downfield region (around 7.0-8.5 ppm). The amide proton would be a broad singlet, and its chemical shift would be concentration-dependent. The two methyl groups would each appear as sharp singlets, likely in the regions of 2.0-2.5 ppm (acetamido) and 3.5-4.0 ppm (ester).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the unique chemical environments of the molecule. The carbonyl carbons of the ester and amide would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to the nitro and ester groups being more deshielded. The two methyl carbons would be the most upfield signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 238. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the acetyl group (-COCH₃), and potentially the loss of the nitro group (-NO₂).

Experimental Protocols: A General Approach to Synthesis and Analysis

Given the absence of a specific, detailed synthesis protocol in the literature for this compound, a plausible synthetic route would involve the acetylation of the corresponding amine, Methyl 2-amino-3-nitrobenzoate. The synthesis of this precursor is documented.[2]

Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the title compound from its amino precursor.

Caption: Hypothetical workflow for synthesis and characterization.

Step-by-Step Methodology (Acetylation):

-

Dissolution: Dissolve Methyl 2-amino-3-nitrobenzoate in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into ice water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product would then be purified, likely by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has collated the available physical property data and provided a predictive framework for its spectroscopic characterization. The significant gaps in the experimental data highlight an opportunity for researchers to contribute to the body of chemical knowledge by performing a full characterization of this compound and publishing the results. Such work would be invaluable for enabling its broader use in drug discovery and development programs.

References

- Chapman, E., & Stephen, H. (1925). Preparation of phthalmic acids and their conversion to anthranilic acids. J. Chem. Soc., 1151.

- PrepChem. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester.

- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 95067-27-9.

Sources

A Technical Guide to the Selection of Starting Materials for the Synthesis of Methyl 2-acetamido-3-nitrobenzoate

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a pivotal intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical industry where it serves as a precursor for complex heterocyclic systems. The strategic construction of this polysubstituted benzene ring, featuring vicinal acetamido and nitro groups alongside a methyl ester, presents significant challenges in regioselectivity and functional group compatibility. This technical guide provides an in-depth analysis of viable synthetic pathways, focusing on the critical decision-making process of selecting appropriate starting materials. We will dissect two primary retrosynthetic strategies, evaluating the causality behind experimental choices, the integrity of the protocols, and the trade-offs in terms of yield, scalability, and safety. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis.

Introduction: The Synthetic Challenge

The molecular architecture of this compound is characterized by a dense arrangement of functional groups on an aromatic scaffold. The core synthetic challenge lies in installing the three substituents—methyl ester (-COOCH₃), acetamido (-NHCOCH₃), and nitro (-NO₂)—at the 1, 2, and 3 positions, respectively, with high regiochemical control. The electronic properties of these groups are conflicting: the acetamido group is a powerful ortho-, para-directing activator, while the methyl ester and nitro groups are meta-directing deactivators. A successful synthesis must navigate these influences to prevent the formation of undesired isomers and ensure functional group tolerance throughout the reaction sequence.

This guide will explore the two most logical and field-proven approaches:

-

Strategy A: The "Acetylation-Nitration" Pathway , which begins with a pre-existing aminobenzoate scaffold.

-

Strategy B: The "Nitro-Functionalization" Pathway , which starts with a nitro-substituted precursor and subsequently introduces the amino and ester functionalities.

The selection between these pathways is dictated by the availability and cost of starting materials, reaction robustness, and desired purity of the final product.

Primary Synthetic Strategies & Starting Material Selection

The choice of starting material is the most critical decision in the synthesis of this compound. It dictates the entire sequence of subsequent reactions. Below, we analyze the most effective strategies.

Strategy A: The "Acetylation-Nitration" Pathway

This approach is predicated on building the molecule from a readily available anthranilate derivative. The core logic is to first protect the activating amino group as an acetamide, which moderates its reactivity and prevents oxidation, and then leverage its powerful ortho-directing influence to install the nitro group in the adjacent position.

Core Starting Material: Methyl 2-aminobenzoate (Methyl Anthranilate)

Synthetic Workflow:

-

Acetylation: The amino group of Methyl 2-aminobenzoate is acetylated using acetic anhydride or acetyl chloride to form Methyl 2-acetamidobenzoate.

-

Nitration: The resulting Methyl 2-acetamidobenzoate undergoes regioselective electrophilic aromatic substitution with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to yield the final product.

Causality and Experimental Insight: The acetamido group is a strongly activating, ortho-, para-director. The methyl ester is a deactivating, meta-director. In this specific substrate, the directing effects are synergistic for the 3-position. The powerful activation of the acetamido group overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position (C3) and para position (C5). Since the C3 position is less sterically hindered and also meta to the deactivating ester group, it is the favored site of nitration. Performing nitration on the unprotected methyl anthranilate is not advisable due to the high reactivity of the free amino group, which can be oxidized by the strong acidic and oxidizing conditions of nitration.

Caption: Workflow for the Acetylation-Nitration Pathway.

Strategy B: The "Nitro-Functionalization" Pathway

This strategy begins with a benzene ring where the nitro group is already in place, or is installed on a precursor that facilitates the subsequent introduction of the other groups. This approach avoids the potentially sensitive regioselective nitration of a highly activated ring and instead relies on nucleophilic substitution or rearrangement reactions.

Core Starting Materials: 2-Chloro-3-nitrobenzoic acid or 3-Nitrophthalic acid.

This route leverages a nucleophilic aromatic substitution (SₙAr) reaction to install the amine functionality.

-

Ammonolysis: 2-Chloro-3-nitrobenzoic acid is treated with aqueous ammonia at elevated temperature and pressure to replace the chlorine atom with an amino group, yielding 2-amino-3-nitrobenzoic acid. The reaction is facilitated by the electron-withdrawing nitro group positioned ortho to the leaving group.

-

Esterification: The resulting 2-amino-3-nitrobenzoic acid is esterified, typically via Fischer esterification with methanol and an acid catalyst (e.g., H₂SO₄), to produce Methyl 2-amino-3-nitrobenzoate.[1][2]

-

Acetylation: The amino group of Methyl 2-amino-3-nitrobenzoate is then acetylated to give the final product, this compound.

Caption: Workflow starting from 2-Chloro-3-nitrobenzoic acid.

This elegant pathway uses a Curtius rearrangement to form the amine from a carboxylic acid.[3][4]

-

Mono-esterification: 3-Nitrophthalic acid is selectively esterified to form 2-carboxy-3-nitrobenzoic acid methyl ester. This is typically achieved by refluxing in methanol with a catalytic amount of strong acid.[3]

-

Curtius Rearrangement: The remaining carboxylic acid is converted to an acyl chloride (e.g., with thionyl chloride), then to an acyl azide (with sodium azide). Upon heating, the acyl azide undergoes Curtius rearrangement to an isocyanate, which is then hydrolyzed to yield the primary amine, Methyl 2-amino-3-nitrobenzoate.[3]

-

Acetylation: The final step is the acetylation of the amino group to afford the target molecule.

Causality and Experimental Insight: Strategy B decouples the installation of the nitro and amino groups, offering more predictable and often higher-yielding transformations compared to the electrophilic nitration in Strategy A. The ammonolysis in Workflow B1 is a classic SₙAr reaction, while the Curtius rearrangement in Workflow B2 is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom (as CO₂).[3]

Comparative Analysis of Synthetic Routes

The optimal choice of starting material depends on a balance of factors including cost, safety, number of steps, and overall efficiency.

| Feature | Strategy A (from Methyl Anthranilate) | Strategy B1 (from 2-Chloro-3-nitrobenzoic acid) | Strategy B2 (from 3-Nitrophthalic acid) |

| Number of Steps | 2 | 3 | 3 |

| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Aromatic Substitution (Ammonolysis) | Curtius Rearrangement |

| Pros | Shortest route. Potentially high-yielding if regioselectivity is controlled. | Avoids direct nitration of an activated ring. Good control of isomer formation. | High-yielding rearrangement step.[4] |

| Cons | Risk of forming regioisomers (e.g., 5-nitro). Nitration conditions are harsh. | Requires high temperature/pressure for ammonolysis. Starting material may be less common. | Involves use of hazardous sodium azide. Multi-step conversion of the second carboxyl group. |

| Scalability | Good, but requires excellent temperature control during nitration to ensure safety and selectivity.[5] | Moderate; high-pressure reactions can be challenging to scale. | Good, but requires stringent safety protocols for handling azides. |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles. Researchers must adapt them to specific laboratory conditions and safety standards.

Protocol 4.1: Nitration of Methyl 2-acetamidobenzoate (Strategy A)

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with swirling.[5] Keep this mixture cold.

-

Dissolution: Weigh 2.0 g of Methyl 2-acetamidobenzoate into a dry 50 mL conical flask. Slowly add 4 mL of concentrated sulfuric acid, swirling to dissolve. Cool this mixture in an ice-water bath to below 6 °C.[5]

-

Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the solution of the substrate over approximately 15 minutes. Maintain the internal temperature below 6 °C throughout the addition.[5]

-

Work-up: After the addition is complete, allow the mixture to stir in the ice bath for another 10 minutes, then let it warm to room temperature and stand for 15 minutes.[6] Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of ice-cold methanol to remove impurities.[7]

-

Purification: Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 4.2: Ammonolysis of 2-Chloro-3-nitrobenzoic acid (Strategy B1)

-

Reaction Setup: Dissolve 20.6 g of 2-chloro-3-nitrobenzoic acid in 120 mL of concentrated ammonium hydroxide solution in a sealed pressure vessel.

-

Heating: Heat the sealed vessel to 120 °C and maintain stirring for 7 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with 250 mL of water.

-

Isolation: Acidify the solution to a pH of 2 with concentrated hydrochloric acid. The product, 2-amino-3-nitrobenzoic acid, will precipitate.

-

Purification: Collect the precipitate by filtration and dry in vacuo. The product can be further purified by recrystallization if necessary.

Protocol 4.3: Fischer Esterification of 2-Amino-3-nitrobenzoic acid

-

Setup: To a round-bottom flask, add 1.2 g of the substituted benzoic acid and 12.0 mL of absolute methanol.[8]

-

Catalyst Addition: Stir the mixture and slowly add 1.0 mL of concentrated sulfuric acid. A precipitate may form.[8]

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[8]

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution into a beaker containing water and neutralize carefully with a saturated solution of sodium carbonate until effervescence ceases.

-

Isolation: The water-insoluble ester will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Conclusion

The synthesis of this compound can be approached from multiple starting points, primarily differentiated by the stage at which the key nitro and protected amino groups are introduced. Strategy A , starting from methyl anthranilate, offers the most direct route but hinges on the successful regioselective control of a potentially hazardous nitration reaction. Strategy B , utilizing precursors like 2-chloro-3-nitrobenzoic acid or 3-nitrophthalic acid, provides more robust control over isomer formation through more predictable SₙAr or rearrangement reactions, though it may involve more steps or hazardous reagents. The ultimate choice for the synthetic chemist will depend on a careful evaluation of starting material availability, process safety, scalability, and economic viability.

References

- Preparation method of 2-amino-3-nitrobenzoic acid. Eureka | Patsnap. URL: https://patents.google.

- Production of 2-amino-3-nitrobenzoic acid. Google Patents. URL: https://patents.google.

- Synthesis routes of Methyl 2-amino-3-nitrobenzoate. Benchchem. URL: https://www.benchchem.com/product/b029004/synthesis-routes

- 2-Amino-3-nitrobenzoic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7705781_EN.htm[1]

- Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents. URL: https://patents.google.

- Nitration of methyl benzoate. RSC Education. URL: https://edu.rsc.

- Nitration of Methyl Benzoate. University of the West Indies. URL: https://chem.libretexts.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. URL: https://www.masterorganicchemistry.

- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. URL: https://www.researchgate.

- Preparation of Methyl 3-Nitrobenzoate. University of South Alabama. URL: https://www.southalabama.edu/colleges/artsandsci/chemistry/ch202/202exp11.pdf[7][8]

- Nitration of Methyl Benzoate. Web Pages. URL: https://pages.stolaf.

- Esterification of Substituted Benzoic Acids. BenchChem. URL: https://www.benchchem.

- m-NITROBENZOIC ACID. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0391

- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0372

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. URL: https://www.anasazi.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. southalabama.edu [southalabama.edu]

- 8. researchgate.net [researchgate.net]

Electrophilic aromatic substitution mechanism for nitration

<An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Nitration

For Researchers, Scientists, and Drug Development Professionals

Aromatic nitration, a cornerstone of organic synthesis, serves as a critical transformation for introducing the versatile nitro group onto aromatic scaffolds. This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) mechanism underlying this pivotal reaction. We will dissect the intricate steps of the reaction, from the in situ generation of the potent electrophile, the nitronium ion, to its interaction with the aromatic π-system and the subsequent restoration of aromaticity. Furthermore, this document will delve into the practical aspects of conducting aromatic nitration, including a detailed experimental protocol and an analysis of the factors governing regioselectivity. The insights provided herein are intended to equip researchers, particularly those in drug development, with the foundational knowledge required to strategically employ nitration in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction: The Significance of Aromatic Nitration